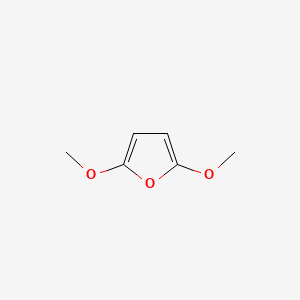

2,5-Dimethoxyfuran

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2,5-dimethoxyfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-7-5-3-4-6(8-2)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXZIBRUIJDEWKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(O1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067816 | |

| Record name | Furan, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34160-24-2 | |

| Record name | 2,5-Dimethoxyfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34160-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furan, 2,5-dimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034160242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Furan, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxyfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.126 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FURAN, 2,5-DIMETHOXY- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJ555GSU8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,5-Dimethoxytetrahydrofuran from Furan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for producing 2,5-dimethoxytetrahydrofuran from furan. The document details both traditional chemical methods and modern electrochemical approaches, offering a comparative analysis of their respective yields and experimental conditions. Detailed experimental protocols are provided for key reactions, and reaction pathways and workflows are visualized to facilitate a deeper understanding of the processes involved.

Introduction

2,5-Dimethoxytetrahydrofuran is a valuable cyclic acetal and a key synthetic intermediate in organic chemistry. Its utility stems from its function as a stable precursor to succinaldehyde, which can be generated in situ under acidic conditions. This reactivity makes it a crucial building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and various heterocyclic systems like pyrroles and pyridazines. The synthesis of 2,5-dimethoxytetrahydrofuran from the readily available and bio-based feedstock, furan, is a topic of significant interest. This guide explores the prevalent methods for this transformation, focusing on a two-step chemical approach and an electrochemical alternative.

Chemical Synthesis Approach

The most established chemical route to 2,5-dimethoxytetrahydrofuran from furan is a two-step process. The first step involves the formation of an intermediate, 2,5-dimethoxy-2,5-dihydrofuran, through the methoxylation of furan. The second step is the catalytic hydrogenation of this intermediate to yield the final saturated product.

Step 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran

This step is a variation of the Clauson-Kaas reaction. Traditionally, it involves the reaction of furan with bromine in methanol. An improved method utilizes dimethylamine to neutralize the acid formed during the reaction, leading to better yields.

Step 2: Hydrogenation of 2,5-Dimethoxy-2,5-dihydrofuran

The double bond in 2,5-dimethoxy-2,5-dihydrofuran is reduced to a single bond through catalytic hydrogenation. Historically, this has been achieved using Raney nickel under high pressure. A more recent and convenient method employs a palladium on carbon (Pd/C) catalyst with magnesium in methanol at room temperature and atmospheric pressure, obviating the need for specialized high-pressure hydrogenation apparatus.[1]

Electrochemical Synthesis Approach

An alternative and greener approach to the synthesis of the 2,5-dimethoxy-2,5-dihydrofuran intermediate is through the electrochemical oxidation of furan in methanol. This method avoids the use of hazardous reagents like bromine. The resulting intermediate can then be hydrogenated as in the chemical synthesis route. A self-supported paired electrosynthesis in a thin layer flow cell has been reported to produce 2,5-dimethoxy-2,5-dihydrofuran with a very high yield.[2]

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran from Furan

| Method | Reagents | Solvent(s) | Temperature (°C) | Yield (%) | Reference |

| Original Chemical Method | Furan, Bromine, Sodium Carbonate | Methanol, Benzene | -5 to 0 | 75-79 | Organic Syntheses |

| Improved Chemical Method | Furan, Bromine, Dimethylamine | Methanol, Ether | -50 | 70 | [1] |

| Electrochemical Method | Furan | Methanol | Not specified | 98 | [2] |

Table 2: Hydrogenation of 2,5-Dimethoxy-2,5-dihydrofuran

| Method | Catalyst | Reducing Agent/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |

| High-Pressure Hydrogenation | Raney Nickel | H₂ (high pressure) | Methanol | Not specified | 85 | [1] |

| Improved Hydrogenation | 10% Pd/C | Magnesium | Methanol | Room Temperature | 90 | [1] |

Signaling Pathways and Experimental Workflows

References

The Formation of 2,5-Dimethoxy-2,5-dihydrofuran: A Mechanistic and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of 2,5-dimethoxy-2,5-dihydrofuran, a versatile intermediate in organic synthesis. The document outlines the core reaction mechanisms, presents a comparative analysis of synthetic methodologies through quantitative data, and offers detailed experimental protocols for key procedures.

Core Reaction Mechanism: 1,4-Addition to the Furan Ring

The formation of 2,5-dimethoxy-2,5-dihydrofuran from furan proceeds via a 1,4-addition mechanism. This process disrupts the aromaticity of the furan ring to introduce two methoxy groups at the 2 and 5 positions. The reaction can be initiated through two primary pathways: chemical oxidation, typically employing bromine or chlorine in methanol, and electrochemical oxidation.

In the chemical approach, a halogen such as bromine acts as an electrophile, attacking the furan ring. This initial attack leads to the formation of a cationic intermediate. Methanol, serving as the solvent and nucleophile, then attacks this intermediate. A subsequent attack by another methanol molecule and elimination of HBr results in the final 2,5-dimethoxy-2,5-dihydrofuran product. The reaction is often carried out in the presence of a base to neutralize the acid generated.

The electrochemical synthesis offers a greener alternative, avoiding the use of hazardous halogens.[1] In this method, direct oxidation of furan at the anode generates a radical cation. This reactive intermediate is then susceptible to nucleophilic attack by methanol. The process continues to yield the desired product. This self-supported paired electrosynthesis can be optimized by controlling factors like electrode material, current density, and flow rate to achieve high yields.[1]

Caption: Comparative pathways for the formation of 2,5-dimethoxy-2,5-dihydrofuran.

Quantitative Data Summary

The efficiency and outcome of the 2,5-dimethoxy-2,5-dihydrofuran synthesis are highly dependent on the chosen methodology and reaction conditions. The following table summarizes key quantitative data from various reported procedures.

| Method | Reagents/Conditions | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chemical Oxidation | Furan, Bromine, Potassium Acetate | Methanol | Ice-salt bath | Not Specified | 47 | [2] |

| Chemical Oxidation | Furan, Chlorine, Sodium Carbonate, Methyltriethylammonium Chloride | Methanol | -5 to 5 | 10 | 85.3 | [3] |

| Electrochemical Synthesis | Furan, Sodium Acetate | Acetic Acid:Acetonitrile (4:1) | 0 | Not Specified | Not specified, cis:trans 7:5 | [4] |

| Electrochemical Synthesis | Furan | Methanol | Not Specified | Not Specified | up to 98 | [1] |

| Chemical Oxidation | Furan, Bromine | Methanol, Diethylamine | -50 | Not Specified | 85 | [5] |

Experimental Protocols

Chemical Synthesis via Bromination

This protocol is adapted from the procedure described for the synthesis of 2,5-dialkoxy-2,5-dihydrofurans.[2]

Materials:

-

Freshly distilled furan

-

Anhydrous potassium acetate

-

Methanol

-

Bromine

Procedure:

-

Dissolve 0.1 mol of freshly distilled furan and 0.2 mol of anhydrous potassium acetate in 130 cm³ of methanol.

-

Cool the mixture in an ice-salt bath.

-

While stirring efficiently, add a solution of 0.1 mol of bromine in 100 cm³ of methanol.

-

Maintain the temperature of the reaction mixture throughout the addition.

-

Following the reaction, the product, 2,5-dimethoxy-2,5-dihydrofuran, can be isolated and purified by vacuum distillation.[2]

Electrochemical Synthesis

This protocol is based on the electrosynthesis of 2,5-diacetoxy-2,5-dihydrofuran, which can be adapted for the dimethoxy derivative by substituting the acetate source with a methoxide source and acetic acid with methanol.[4]

Materials:

-

Furan

-

Sodium methoxide (as an electrolyte)

-

Methanol

-

Acetonitrile (as a co-solvent if needed)

Apparatus:

-

Electrochemical cell with anode and cathode compartments

-

Power supply

-

Cooling system (ice bath)

Procedure:

-

Prepare a 0.5 M solution of sodium methoxide in methanol (or a mixture of methanol and acetonitrile).

-

Transfer the electrolyte solution to the electrochemical cell and cool to 0°C in an ice bath.

-

Degas the solution with a constant stream of nitrogen for 1 hour.

-

Inject furan into the electrolyte under the nitrogen atmosphere to achieve the desired concentration (e.g., 0.07 M).

-

Switch from a constant flow of nitrogen to a static atmosphere to minimize furan evaporation.

-

Apply a constant current or potential to initiate the electrochemical oxidation.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS, NMR).

-

Upon completion, the product can be isolated from the electrolyte solution through extraction and subsequent purification.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow from starting materials to the characterization of the final product.

Caption: General experimental workflow for the synthesis of 2,5-dimethoxy-2,5-dihydrofuran.

References

Spectroscopic Profile of 2,5-Dimethoxytetrahydrofuran: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,5-dimethoxytetrahydrofuran, a versatile heterocyclic compound utilized in various chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of 2,5-dimethoxytetrahydrofuran.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Protons at C2 and C5 (CH) |

| Data not available | Data not available | Data not available | Methoxy group protons (OCH₃) |

| Data not available | Data not available | Data not available | Protons at C3 and C4 (CH₂) |

Note: Detailed chemical shifts, multiplicities, and coupling constants for 2,5-dimethoxytetrahydrofuran were not explicitly available in the public domain search results. The assignments are based on the general expected regions for such protons.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Carbons at C2 and C5 (CH) |

| Data not available | Methoxy group carbons (OCH₃) |

| Data not available | Carbons at C3 and C4 (CH₂) |

Note: Specific chemical shifts for the carbon atoms of 2,5-dimethoxytetrahydrofuran were not available in the public domain search results. The assignments are based on the expected chemical environments.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | Data not available | C-H stretch (alkane) |

| Data not available | Data not available | C-O stretch (ether) |

Mass Spectrometry (MS) Data

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Putative Fragment |

| 132 | Data not available | [M]⁺ (Molecular Ion) |

| 101 | Data not available | [M - OCH₃]⁺ |

| 72 | Data not available | Base Peak |

| 69 | Data not available | Data not available |

Note: While some major fragments are noted in public databases, a complete list of m/z values and their corresponding relative intensities was not available. The molecular ion at m/z 132 is expected but may be of low abundance. The base peak is reported to be at m/z 72.[1]

Experimental Protocols

The following sections describe generalized experimental protocols for acquiring the spectroscopic data presented above. Specific parameters for the data cited were not available.

NMR Spectroscopy

A sample of 2,5-dimethoxytetrahydrofuran would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to an NMR tube. The spectrum would be acquired on a spectrometer, such as a Varian A-60, Bruker WH-90, or a more modern high-field instrument.[1][2] For ¹H NMR, spectra are typically recorded with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy

For a liquid sample like 2,5-dimethoxytetrahydrofuran, the IR spectrum can be obtained using the neat liquid. A thin film of the compound is prepared by placing a drop between two salt plates (e.g., NaCl or KBr). These plates are transparent to infrared radiation. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker IFS 85.[1] The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron ionization (EI). In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like 2,5-dimethoxytetrahydrofuran.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethoxytetrahydrofuran is a versatile cyclic acetal that serves as a stable and convenient precursor to succinaldehyde. This property makes it a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds such as pyrroles, which are prevalent in pharmaceuticals and functional materials. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and common synthetic applications of 2,5-dimethoxytetrahydrofuran, with a focus on experimental protocols and mechanistic understanding.

Chemical and Physical Properties

2,5-Dimethoxytetrahydrofuran is a colorless to light yellow liquid.[1] It exists as a mixture of cis and trans isomers.[2][3] The compound is flammable and should be handled with appropriate safety precautions.[2][3]

Table 1: Physical and Chemical Properties of 2,5-Dimethoxytetrahydrofuran

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [4] |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 145-147 °C | [1][6] |

| Melting Point | -45 °C | [5] |

| Density | 1.023 g/mL at 20 °C | [1] |

| 1.02 g/mL at 25 °C | [6] | |

| Refractive Index (n20/D) | 1.416 - 1.419 | [5][6][7] |

| Flash Point | 35 °C (closed cup) | [5] |

| 38 °C (closed cup) | [6][8] | |

| Water Solubility | Immiscible/Practically insoluble | [1][9][10] |

| Solubility in Organic Solvents | Soluble in methanol, diethyl ether, and tetrahydrofuran. | [1][10] |

| CAS Number | 696-59-3 | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 2,5-dimethoxytetrahydrofuran. Key spectral data are summarized below.

Table 2: Spectroscopic Data for 2,5-Dimethoxytetrahydrofuran

| Technique | Data Highlights |

| ¹H NMR | Spectra available in various databases.[11][12] |

| ¹³C NMR | Spectra available in various databases.[13] |

| Mass Spectrometry (MS) | GC-MS data is available, providing fragmentation patterns for identification.[14] |

| Infrared (IR) Spectroscopy | FTIR spectra are available.[4] |

Reactivity and Key Reactions

The reactivity of 2,5-dimethoxytetrahydrofuran is dominated by the lability of its acetal functional groups. Under acidic conditions, it undergoes hydrolysis to generate succinaldehyde in situ. This reactivity is the cornerstone of its utility in organic synthesis.[15]

Acid-Catalyzed Hydrolysis: The Gateway to Succinaldehyde

The primary reaction of 2,5-dimethoxytetrahydrofuran involves its acid-catalyzed ring-opening and hydrolysis to form succinaldehyde. This process is initiated by the protonation of one of the methoxy groups, which then leaves as methanol, leading to the formation of a highly reactive oxocarbenium ion intermediate.[15] Subsequent reaction with water yields the open-chain succinaldehyde.[15] The in situ generation of succinaldehyde is highly advantageous as the pure dialdehyde is prone to polymerization and can be difficult to handle and store.[15]

References

- 1. 2,5-Dimethoxytetrahydrofuran | 696-59-3 [chemicalbook.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. 2,5-Dimethoxytetrahydrofuran | C6H12O3 | CID 79098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethoxytetrahydrofuran CAS 696-59-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 2,5-二甲氧基四氢呋喃,顺式和反式混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2,5-dimethoxytetrahydrofuran, 696-59-3 [thegoodscentscompany.com]

- 8. 2,5-Dimethoxytetrahydrofuran | 696-59-3 | FD00819 [biosynth.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 2,5-Dimethoxytetrahydrofuran, cis + trans, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2,5-Dimethoxytetrahydrofuran(696-59-3) 1H NMR [m.chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. dev.spectrabase.com [dev.spectrabase.com]

- 15. 2,5-Dimethoxytetrahydrofuran | 696-59-3 | Benchchem [benchchem.com]

A Comparative Analysis of 2,5-Dimethoxyfuran and 2,5-Dimethoxytetrahydrofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, spectroscopic data, chemical reactivity, and applications of 2,5-dimethoxyfuran and its saturated analogue, 2,5-dimethoxytetrahydrofuran. While extensive data is available for 2,5-dimethoxytetrahydrofuran and its direct precursor, 2,5-dihydro-2,5-dimethoxyfuran, information regarding this compound is less prevalent in the reviewed literature, suggesting it may be a less common or stable research chemical. This guide will focus on the well-documented properties of 2,5-dimethoxytetrahydrofuran and its synthetic relationship with its furan-based precursors.

Physicochemical Properties

Table 1: Physicochemical Properties of 2,5-Dimethoxytetrahydrofuran and 2,5-Dihydro-2,5-dimethoxyfuran

| Property | 2,5-Dimethoxytetrahydrofuran | 2,5-Dihydro-2,5-dimethoxyfuran |

| CAS Number | 696-59-3[1] | 332-77-4 |

| Molecular Formula | C₆H₁₂O₃[1] | C₆H₁₀O₃ |

| Molecular Weight | 132.16 g/mol [1] | 130.14 g/mol |

| Appearance | Colorless to pale yellow liquid[2] | Clear liquid |

| Boiling Point | 145-148 °C | 160-162 °C |

| Melting Point | -45 °C[1] | < -40 °C |

| Density | 1.02 - 1.03 g/cm³ at 20 °C[1] | 1.073 g/mL at 25 °C |

| Refractive Index | 1.416 - 1.420 at 20 °C | 1.434 at 20 °C |

| Solubility in Water | 300-350 g/L at 20 °C[1] | 368 g/L |

| Flash Point | 35-38 °C | 117 °F (47.2 °C) |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of these compounds. While comprehensive spectral data for this compound is not available, extensive data exists for 2,5-dimethoxytetrahydrofuran and 2,5-dihydro-2,5-dimethoxyfuran.

Table 2: Key Spectroscopic Data

| Spectrum | 2,5-Dimethoxytetrahydrofuran | 2,5-Dihydro-2,5-dimethoxyfuran |

| ¹H NMR | Spectral data available.[3][4] | Spectral data available. |

| ¹³C NMR | Spectral data available.[5] | Spectral data available.[6] |

| IR Spectrum | Infrared spectral data is available.[5][7] | Infrared spectral data is available.[8][9] |

| Mass Spectrum | Mass spectral data is available.[5][10][11][12] | Mass spectral data is available.[8] |

Chemical Reactivity and Applications in Drug Development

The reactivity of these compounds is largely dictated by the furan ring's degree of saturation. 2,5-Dimethoxytetrahydrofuran, in particular, is a valuable and versatile intermediate in organic synthesis, primarily due to its role as a stable precursor to succinaldehyde.

2,5-Dimethoxytetrahydrofuran:

This saturated derivative is stable under normal conditions but can undergo acid-catalyzed hydrolysis to generate succinaldehyde in situ. This reactivity is the cornerstone of its application in the Clauson-Kaas pyrrole synthesis , a widely used method for preparing N-substituted pyrroles.[13][14] Pyrrole moieties are prevalent in a vast array of pharmaceuticals, making this reaction highly relevant in drug development.[13][14]

Beyond pyrrole synthesis, 2,5-dimethoxytetrahydrofuran serves as an intermediate in the production of other important active pharmaceutical ingredients (APIs), including the anticholinergic drug atropine sulfate.[15] It is also used in proteomics research and as a photographic hardener.[15]

This compound:

While specific reactivity data for this compound is scarce, furan rings, in general, are aromatic and can undergo electrophilic substitution reactions. They can also participate in Diels-Alder reactions. The electron-donating methoxy groups at the 2 and 5 positions would be expected to activate the furan ring towards electrophilic attack. In the context of drug development, substituted furan derivatives have been explored for their potential in overcoming multidrug resistance in cancer cells.[16]

Synthesis and Interconversion

A common synthetic route to 2,5-dimethoxytetrahydrofuran involves the hydrogenation of 2,5-dihydro-2,5-dimethoxyfuran.[17][18] This precursor is typically synthesized from furan.

Caption: Synthetic pathway from furan to 2,5-dimethoxytetrahydrofuran.

The conversion of 2,5-dimethoxytetrahydrofuran to N-substituted pyrroles via the Clauson-Kaas reaction is a key transformation in organic synthesis.

Caption: The Clauson-Kaas reaction for the synthesis of N-substituted pyrroles.

Experimental Protocols

Synthesis of 2,5-Dihydro-2,5-dimethoxyfuran from Furan

Principle: This method involves the methoxylation of furan in the presence of a halogen and a base.

Procedure:

-

A reactor is charged with furan (60 g), sodium carbonate (110 g), a phase-transfer catalyst such as methyltriethylammonium chloride (2 g), and methanol (300 g).[19]

-

The mixture is stirred and cooled to a temperature between -5 and 5 °C.[19]

-

Chlorine gas (80 g) is bubbled through the reaction mixture while maintaining the temperature. The reaction is typically allowed to proceed for 10 hours.[19]

-

After the reaction is complete, residual chlorine is removed under reduced pressure.[19]

-

The solid components (catalyst and salts) are removed by filtration.[19]

-

The filtrate is dried with anhydrous sodium sulfate, which is subsequently removed by filtration.[19]

-

The final product, 2,5-dihydro-2,5-dimethoxyfuran, is isolated by distillation under reduced pressure.[19]

Synthesis of 2,5-Dimethoxytetrahydrofuran by Hydrogenation

Principle: This procedure describes the reduction of the double bond in 2,5-dihydro-2,5-dimethoxyfuran using a palladium on carbon catalyst with magnesium in methanol.[20]

Procedure:

-

To a mixture of 2,5-dihydro-2,5-dimethoxyfuran (10 g, 76.9 mmol), methanol (150 mL), and 10% palladium on activated carbon, add magnesium splits (10 g) in portions over 10 hours.[20]

-

The solid residue is removed by filtration and washed with methylene chloride.[20]

-

The combined filtrate is washed with water and neutralized to a pH of 6 with hydrochloric acid.[20]

-

The organic layer is separated, and the aqueous phase is extracted with methylene chloride.[20]

-

The combined organic phases are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.[20]

-

The solvent is removed, and the resulting oily residue is distilled under reduced pressure to yield 2,5-dimethoxytetrahydrofuran.[20]

Clauson-Kaas Pyrrole Synthesis (Modified, Mild Conditions)

Principle: This modified protocol avoids harsh acidic conditions and high temperatures, making it suitable for sensitive substrates.[21]

Procedure:

-

2,5-dimethoxytetrahydrofuran undergoes mild hydrolysis in water to generate 2,5-dihydroxytetrahydrofuran.[21]

-

This activated intermediate is then reacted with a primary amine in an acetate buffer at room temperature.[21]

-

The reaction proceeds to form the corresponding N-substituted pyrrole in high yield. This method has been shown to be effective for chiral amines without causing epimerization.[21]

Conclusion

References

- 1. 2,5-Dimethoxytetrahydrofuran (mixture of cis- and trans isomers) for synthesis 696-59-3 [sigmaaldrich.com]

- 2. 2,5-dimethoxytetrahydrofuran, 696-59-3 [thegoodscentscompany.com]

- 3. 2,5-Dimethoxytetrahydrofuran(696-59-3) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 2,5-Dimethoxytetrahydrofuran | C6H12O3 | CID 79098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,5-Dihydro-2,5-dimethoxyfuran(332-77-4) 13C NMR [m.chemicalbook.com]

- 7. 2,5-Dimethoxytetrahydrofuran(696-59-3) IR Spectrum [m.chemicalbook.com]

- 8. 2,5-Dihydro-2,5-dimethoxyfuran | C6H10O3 | CID 78974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Furan, 2,5-dihydro-2,5-dimethoxy- [webbook.nist.gov]

- 10. Furan, tetrahydro-2,5-dimethoxy- [webbook.nist.gov]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. 2,5-Dimethoxytetrahydrofuran synthesis - chemicalbook [chemicalbook.com]

- 18. 2,5-Dimethoxytetrahydrofuran | 696-59-3 | Benchchem [benchchem.com]

- 19. 2,5-Dihydro-2,5-dimethoxyfuran synthesis - chemicalbook [chemicalbook.com]

- 20. An Improved Preparation of 2, 5-Dimethoxy-tetrahydrofuran [crcu.jlu.edu.cn]

- 21. Item - A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. - University of Tasmania - Figshare [figshare.utas.edu.au]

A Technical Guide to the Solubility of 2,5-Dimethoxytetrahydrofuran in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethoxytetrahydrofuran is a versatile heterocyclic organic compound. It serves as a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals like atropine sulfate and as a precursor to butanediol.[1][2] Its utility in proteomics research, as a photographic hardener, and as a disinfectant further highlights its importance.[1] Understanding its solubility in various organic solvents is critical for its application in reaction chemistry, formulation development, and purification processes. This guide summarizes the known solubility properties of 2,5-dimethoxytetrahydrofuran and provides a robust methodology for further experimental determination.

Physical and Chemical Properties

2,5-Dimethoxytetrahydrofuran is a colorless to light yellow liquid at room temperature.[2][4] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₃ | [5] |

| Molecular Weight | 132.16 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [2][4] |

| Density | 1.02 - 1.023 g/mL at 20-25 °C | [2][5] |

| Boiling Point | 145-147 °C at 760 mmHg | [1][2][5] |

| Melting Point | -45 °C | [1][4][7] |

| Refractive Index | n20/D 1.418 | [1][5] |

| Flash Point | 38 °C (100.4 °F) - closed cup | [5] |

Solubility of 2,5-Dimethoxytetrahydrofuran

A thorough review of scientific literature indicates a lack of comprehensive quantitative data on the solubility of 2,5-dimethoxytetrahydrofuran across a wide range of organic solvents. However, qualitative descriptions of its solubility are available from various chemical suppliers and databases.

The available qualitative solubility information is summarized in Table 2. The term "miscible" implies that the solute and solvent mix in all proportions to form a homogeneous solution.

| Solvent | Solubility | Reference(s) |

| Methanol | Miscible | [1][2] |

| Diethyl Ether | Miscible | [1][2] |

| Tetrahydrofuran (THF) | Miscible | [1][2] |

| Alcohol (general) | Soluble | [7] |

| Water | Immiscible / Practically Insoluble | [1][2] |

Note: One source described the compound as "very soluble" in water, which contradicts several other sources that state it is immiscible or practically insoluble.[8] Researchers should verify this property for their specific application.

As of this review, specific quantitative solubility data (e.g., in g/100 mL, molarity, or mole fraction at specified temperatures) for 2,5-dimethoxytetrahydrofuran in a broad spectrum of organic solvents is not available in the public domain literature. The following section provides a detailed experimental protocol to enable researchers to determine this data.

Experimental Protocol for Solubility Determination

This section outlines a generalized protocol for the quantitative determination of the solubility of a liquid solute, such as 2,5-dimethoxytetrahydrofuran, in an organic solvent. The method described is a common approach based on achieving equilibrium and quantifying the solute concentration in the saturated solution.[9][10]

A supersaturated solution of the solute (2,5-dimethoxytetrahydrofuran) in the chosen solvent is prepared at a controlled temperature. The mixture is allowed to equilibrate, resulting in a saturated solution with any excess solute forming a separate phase. An aliquot of the saturated liquid phase is carefully removed, diluted, and analyzed using a suitable analytical technique (e.g., Gas Chromatography) to determine the solute concentration.

-

2,5-Dimethoxytetrahydrofuran (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (PTFE, 0.22 µm)

-

Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

-

Analytical balance

-

Preparation of the Solvent/Solute Mixture:

-

Add a measured volume of the chosen organic solvent to a series of glass vials.

-

Add an excess amount of 2,5-dimethoxytetrahydrofuran to each vial to ensure that a saturated solution can be formed.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required for equilibration should be determined empirically.

-

-

Sample Collection:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature bath for several hours to allow for phase separation.

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

-

Sample Preparation for Analysis:

-

Determine the weight of the collected filtrate.

-

Dilute the filtrate to the mark with the same solvent.

-

Prepare a series of calibration standards of 2,5-dimethoxytetrahydrofuran in the chosen solvent of known concentrations.

-

-

Quantification:

-

Analyze the calibration standards and the diluted sample using a validated GC-FID or GC-MS method.

-

Construct a calibration curve by plotting the analytical signal versus the concentration of the standards.

-

Determine the concentration of 2,5-dimethoxytetrahydrofuran in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL of solvent or mol/L.

-

Caption: Workflow for quantitative solubility determination.

Conclusion

2,5-Dimethoxytetrahydrofuran is a chemical of significant interest with established miscibility in common organic solvents like methanol, diethyl ether, and tetrahydrofuran. While a comprehensive quantitative solubility dataset is currently absent from the literature, this guide provides a detailed and robust experimental protocol that researchers can employ to generate this valuable data. The provided methodology, utilizing standard laboratory equipment, will enable the precise determination of solubility, thereby facilitating process optimization, reaction design, and the development of new applications for this versatile compound.

References

- 1. 2,5-Dimethoxytetrahydrofuran, cis + trans, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 2,5-Dimethoxytetrahydrofuran | 696-59-3 [chemicalbook.com]

- 3. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,5-ジメトキシテトラヒドロフラン、cisとtransの混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,5-Dimethoxytetrahydrofuran | C6H12O3 | CID 79098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,5-dimethoxytetrahydrofuran, 696-59-3 [thegoodscentscompany.com]

- 8. 2,5-Dimethoxytetrahydrofuran(696-59-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

CAS number and molecular weight of 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethoxytetrahydrofuran, a versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. This document outlines its chemical properties, synthesis methodologies, and key reaction mechanisms, presenting the information in a clear and accessible format for researchers and drug development professionals.

Core Chemical and Physical Properties

2,5-Dimethoxytetrahydrofuran, also known as Tetrahydro-2,5-dimethoxyfuran, is a cyclic ether that serves as a stable and manageable precursor for various chemical syntheses.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | References |

| CAS Number | 696-59-3 | [1][2][3] |

| Molecular Formula | C₆H₁₂O₃ | [1][2] |

| Molecular Weight | 132.16 g/mol | [1][3] |

| Appearance | Colorless to almost clear liquid | [4] |

| Boiling Point | 145 - 148 °C | [3] |

| Density | 1.02 g/cm³ (at 20 °C) | [3] |

| Refractive Index | n20/D 1.418 (lit.) | |

| Purity | ≥98% | [1][4] |

Applications in Synthesis and Drug Development

2,5-Dimethoxytetrahydrofuran is a crucial intermediate in a variety of chemical transformations. Its primary utility lies in its function as a synthetic equivalent of succinaldehyde, which is otherwise unstable and prone to polymerization.[5] This compound is widely used in proteomics research and as a raw material in the synthesis of pharmaceuticals, such as atropine sulfate, an anticholinergic drug.[1][6] Beyond pharmaceuticals, it is a precursor for butanediol and has applications in the production of plastics, rubber, coatings, and adhesives.[6]

Synthesis Methodologies

Several methods have been developed for the synthesis of 2,5-Dimethoxytetrahydrofuran. A primary route involves the catalytic hydrogenation of 2,5-dihydro-2,5-dimethoxyfuran.[5][7] Other methods include the acid-catalyzed cyclization of 4,4-dimethoxy-1-butanal.[8]

| Synthesis Method | Precursor(s) | Catalyst/Reagents | Key Features |

| Catalytic Hydrogenation | 2,5-Dihydro-2,5-dimethoxyfuran | Mg-MeOH/Pd-C or Raney Nickel | Can be performed at room temperature and atmospheric pressure, avoiding the need for specialized high-pressure apparatus.[7] |

| Acid-Catalyzed Cyclization | 4,4-Dimethoxy-1-butanal | Strongly acidic ion exchange resin (e.g., Dowex MSC-1) | Proceeds at moderate temperatures (0-70 °C) with good yields.[8][9] |

Experimental Protocols

Protocol 1: Synthesis via Reduction of 2,5-Dihydro-2,5-dimethoxyfuran

This procedure, adapted from an improved method, describes the preparation of 2,5-Dimethoxytetrahydrofuran at room temperature and atmospheric pressure.[7]

Materials:

-

2,5-Dihydro-2,5-dimethoxyfuran

-

Methanol (absolute)

-

Palladium on Carbon (Pd-C) catalyst

-

Magnesium (Mg) turnings

Procedure:

-

In a suitable reaction flask, dissolve 2,5-dihydro-2,5-dimethoxyfuran in absolute methanol.

-

Add a catalytic amount of Pd-C to the solution.

-

Slowly add magnesium turnings to the stirred mixture. The reaction is exothermic.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).

-

Upon completion, filter the reaction mixture to remove the catalyst and any unreacted magnesium.

-

The filtrate is then concentrated under reduced pressure to yield 2,5-Dimethoxytetrahydrofuran. This method reportedly achieves a yield of 90%.[7]

Protocol 2: Synthesis of N-Aryl Pyrroles using 2,5-Dimethoxytetrahydrofuran

This protocol details the synthesis of N-substituted pyrrole derivatives, a common application of 2,5-Dimethoxytetrahydrofuran.[10][11]

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Primary aromatic amine (e.g., aniline)

-

Sulfonated multi-walled carbon nanotubes (MWCNT-SO₃H) as a catalyst

-

Water

-

Ultrasonic bath

Procedure:

-

To a mixture of the primary aromatic amine (1 mmol) and 2,5-Dimethoxytetrahydrofuran (1.2 mmol) in water, add the MWCNT-SO₃H catalyst (0.02 g).[11]

-

Place the reaction mixture in an ultrasonic bath (65 W) and irradiate.[11]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, collect the solid product and catalyst by filtration.

-

Dissolve the filtered solid in chloroform to separate the product from the insoluble catalyst.

-

Remove the solvent under vacuum to obtain the crude N-aryl pyrrole.

Reaction Pathways and Mechanisms

The synthetic utility of 2,5-Dimethoxytetrahydrofuran is centered on its ability to generate reactive intermediates in situ. The following diagrams illustrate key reaction pathways.

Caption: Acid-catalyzed hydrolysis of 2,5-Dimethoxytetrahydrofuran to form succinaldehyde.

The initial step in many reactions involving 2,5-Dimethoxytetrahydrofuran is its acid-catalyzed hydrolysis to succinaldehyde.[5] This in situ generation is critical as succinaldehyde itself is unstable.[5]

Caption: Logical workflow for the synthesis of N-substituted pyrroles.

The Clauson-Kaas reaction is a classic method for synthesizing pyrroles from 2,5-Dimethoxytetrahydrofuran and primary amines. The reaction proceeds through the initial formation of succinaldehyde, followed by condensation with the amine and subsequent cyclization and dehydration to form the aromatic pyrrole ring.[10] This reaction can be catalyzed by various acids, including molecular iodine under microwave irradiation or iron catalysts.[12][13]

References

- 1. scbt.com [scbt.com]

- 2. Furan, tetrahydro-2,5-dimethoxy- [webbook.nist.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2,5-Dimethoxytetrahydrofuran | 696-59-3 | Benchchem [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 8. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN - Google Patents [patents.google.com]

- 9. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

potential hazards and safety precautions for 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and recommended safety precautions for 2,5-Dimethoxytetrahydrofuran (CAS No. 696-59-3). The information is intended for professionals in research, development, and manufacturing who handle this chemical. Adherence to these guidelines is crucial for maintaining a safe laboratory and work environment.

Hazard Identification and Classification

2,5-Dimethoxytetrahydrofuran is classified as a hazardous substance. It is a flammable liquid and vapor that can cause serious health effects. The primary hazards include acute toxicity if inhaled, and irritation to the skin, eyes, and respiratory system.[1][2]

GHS Classification:

Signal Word: Danger[4]

Hazard Statements:

Toxicological Data

Quantitative toxicological data for 2,5-Dimethoxytetrahydrofuran is limited. The available acute toxicity data are summarized in the table below.

| Toxicological Data | Species | Value | Reference |

| LD50 (Oral) | Rat | 2040 mg/kg | [1] |

| LC50 (Inhalation) | Not Specified | >6.2 mg/L/4h |

Physical and Chemical Properties

A summary of the key physical and chemical properties of 2,5-Dimethoxytetrahydrofuran is provided in the table below.

| Property | Value | Reference |

| Appearance | Colorless liquid | [7] |

| Molecular Formula | C6H12O3 | [6] |

| Molecular Weight | 132.16 g/mol | [6] |

| Boiling Point | 145-148 °C | |

| Melting Point | -45 °C | |

| Flash Point | 35 °C | |

| Specific Gravity | 1.02 | [1] |

| Vapor Pressure | 5 hPa (at 20 °C) | |

| Water Solubility | Does not mix with water | [1] |

| Autoignition Temperature | >205 °C | |

| Explosive Limits | 2.0 - 12.3 % (v/v) |

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of 2,5-Dimethoxytetrahydrofuran are not publicly available. However, the cited LD50 and LC50 values are typically determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

General Protocol for Acute Oral Toxicity (similar to OECD Guideline 423):

-

Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

-

Dosage: A single dose of 2,5-Dimethoxytetrahydrofuran is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

-

Endpoint: The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

General Protocol for Acute Inhalation Toxicity (similar to OECD Guideline 403):

-

Animal Selection: Young adult rats of both sexes are typically used.

-

Exposure: Animals are exposed to a specific concentration of 2,5-Dimethoxytetrahydrofuran vapor in a whole-body or nose-only inhalation chamber for a fixed duration (typically 4 hours).

-

Observation: Animals are monitored for signs of toxicity during and after exposure for a period of up to 14 days.

-

Endpoint: The LC50 is the concentration of the chemical in the air that is estimated to be lethal to 50% of the test animals.

Hazard Control and Safety Precautions

A multi-tiered approach should be taken to minimize exposure to 2,5-Dimethoxytetrahydrofuran. This involves engineering controls, administrative controls, and personal protective equipment (PPE).

References

The Genesis and Evolution of 2,5-Dimethoxyfuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan ring system is a cornerstone in organic chemistry, serving as a versatile scaffold in a myriad of natural products and synthetic compounds. Among its many derivatives, 2,5-dimethoxyfurans, particularly 2,5-dimethoxytetrahydrofuran, have emerged as pivotal intermediates in synthetic chemistry. Their unique reactivity as stable precursors to reactive 1,4-dicarbonyl species has cemented their importance in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. This technical guide provides an in-depth exploration of the discovery and historical synthesis of 2,5-dimethoxyfuran derivatives, offering a comprehensive resource for researchers in the field.

Historical Perspective and Discovery

The chemistry of this compound derivatives is deeply rooted in the broader exploration of furan chemistry. While a definitive singular "discovery" of 2,5-dimethoxytetrahydrofuran is not prominently documented, its synthetic utility gained significant recognition with the advent of the Clauson-Kaas pyrrole synthesis in 1952.[1][2][3] Danish chemist Niels Clauson-Kaas reported that 2,5-dimethoxytetrahydrofuran could react with primary amines under acidic conditions to produce N-substituted pyrroles, a reaction that has since become a fundamental tool in heterocyclic chemistry.[1][2][3] This discovery highlighted the compound's role as a stable and easy-to-handle synthon for succinaldehyde, which is otherwise prone to polymerization.[4][5]

Early synthetic efforts focused on the transformation of furan itself. The general approach involved the 1,4-addition of two methoxy groups across the furan ring to form 2,5-dimethoxy-2,5-dihydrofuran, which could then be catalytically hydrogenated to the desired saturated tetrahydrofuran derivative.[6] Over the decades, a variety of methods have been developed to achieve these transformations, driven by the pursuit of higher yields, milder reaction conditions, and improved operational simplicity.

Key Synthetic Methodologies: A Historical Progression

The synthesis of this compound derivatives has evolved significantly since its early days. The primary approaches can be categorized into three main historical and methodological streams: chemical oxidation/methoxylation of furan, electrochemical synthesis, and intramolecular cyclization of acyclic precursors.

Chemical Oxidation and Methoxylation of Furan

This classical approach involves the initial formation of 2,5-dimethoxy-2,5-dihydrofuran from furan, followed by catalytic hydrogenation.

-

Halogenation-Methoxylation: One of the earliest methods involves the reaction of furan with bromine or chlorine in methanol.[6] The presence of a base, such as sodium carbonate or dimethylamine, is required to neutralize the hydrohalic acid formed during the reaction.[6] While effective, this method requires the handling of hazardous halogens and precise temperature control to minimize side reactions.

-

Fixed-Bed Catalysis: To improve upon the halogenation-methoxylation process, continuous fixed-bed catalytic methods have been developed.[7] These methods often use chlorine gas with a catalyst bed containing a mixture of metal oxides (e.g., Ti, V, Fe, Si series) to increase the rate of methoxylation and improve the overall efficiency and safety of the process.[7]

Electrochemical Synthesis

Electrochemical methods offer a greener and often more efficient alternative to chemical oxidation. This technique, known as electrolytic methoxylation, involves the oxidation of furan at an anode in a methanolic solution containing an electrolyte.

This approach avoids the use of hazardous chemical oxidants like bromine.[8][9] High yields of 2,5-dimethoxy-2,5-dihydrofuran, up to 98% in some cases, have been reported using thin-layer flow cells with specific electrode combinations (e.g., glassy carbon anode and platinum cathode).[8]

Intramolecular Cyclization of Acyclic Precursors

A distinct strategy involves the acid-catalyzed intramolecular cyclization of 4,4-dimethoxy-1-butanal.[10][11] This precursor undergoes cyclization to form 2,5-dimethoxytetrahydrofuran directly. This method can be highly efficient, with yields of up to 95.2% reported when using a strongly acidic ion-exchange resin as the catalyst.[11]

Catalytic Hydrogenation to 2,5-Dimethoxytetrahydrofuran

The final step in many synthetic routes is the reduction of the double bond in 2,5-dimethoxy-2,5-dihydrofuran.

-

High-Pressure Hydrogenation: Traditionally, this has been achieved through catalytic hydrogenation using Raney nickel under high pressure, with reported yields of around 85%.[6]

-

Atmospheric Pressure Hydrogenation: More recent improvements have demonstrated the use of palladium on carbon (Pd/C) with a magnesium-methanol system as the reducing agent, allowing the reaction to proceed at room temperature and atmospheric pressure with yields up to 90%.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic methods discussed.

Table 1: Synthesis of 2,5-Dimethoxy-2,5-dihydrofuran

| Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Yield (%) | Reference |

| Halogenation-Methoxylation | Furan | Bromine, Methanol, Dimethylamine | < -30 | 70 | [6] |

| Chlorination-Methoxylation | Furan | Chlorine, Methanol, Sodium Carbonate | -5 to 5 | 85.3 | [12] |

| Fixed-Bed Catalysis | Furan | Chlorine, Methanol, Ti/V/Fe/Si Catalyst | 70-120 | Not specified | [7] |

| Electrochemical Synthesis | Furan | Methanol, (Electrolyte) | Not specified | up to 98 | [8] |

Table 2: Synthesis of 2,5-Dimethoxytetrahydrofuran

| Method | Starting Material | Key Reagents/Catalyst | Pressure | Temperature (°C) | Yield (%) | Reference |

| Catalytic Hydrogenation | 2,5-Dimethoxy-2,5-dihydrofuran | Raney Nickel, H₂ | High | Not specified | 85 | [6] |

| Catalytic Hydrogenation | 2,5-Dimethoxy-2,5-dihydrofuran | Mg-MeOH/Pd-C | Atmospheric | Room Temp | 90 | [6] |

| Intramolecular Cyclization | 4,4-Dimethoxy-1-butanal | Acidic Ion-Exchange Resin | Atmospheric | 50 | 95.2 | [11] |

Experimental Protocols

Protocol 1: Improved Bromination-Methoxylation for 2,5-Dimethoxy-2,5-dihydrofuran[6]

-

Reaction Setup: A 2 L three-necked flask is equipped with a mechanical stirrer, a thermometer, a drying tube filled with calcium chloride, and a dropping funnel.

-

Initial Charge: Freshly distilled furan (100 g, 1.47 mol), absolute methanol (300 mL), and absolute ether (300 mL) are added to the flask.

-

Cooling: The solution is cooled to -50 °C using a liquid nitrogen bath.

-

Bromine Addition: A cold solution of bromine (235 g, 1.47 mol) in 500 mL of methanol is added via the dropping funnel over 30 minutes, maintaining the temperature below -30 °C.

-

Neutralization: After an additional 30 minutes of stirring, dimethylamine is added at a moderate rate while maintaining the temperature below -30 °C until the mixture is just basic.

-

Workup: The mixture is stirred at -30 °C for 60 minutes and then allowed to warm to room temperature. Methylene chloride (500 mL) and water (500 mL) are added. The organic layer is separated, and the aqueous phase is extracted with methylene chloride (2 x 100 mL).

-

Purification: The combined organic phases are washed with saturated aqueous sodium bicarbonate (2 x 100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, and the solvent is removed. The resulting oil is distilled under reduced pressure to yield 2,5-dimethoxy-2,5-dihydrofuran (134 g, 70% yield).

Protocol 2: Catalytic Hydrogenation of 2,5-Dimethoxy-2,5-dihydrofuran[6]

-

Reaction Setup: To a mixture of 2,5-dimethoxy-2,5-dihydrofuran (10 g, 76.9 mmol) and methanol (150 mL) in a suitable flask, add 10% palladium on activated carbon.

-

Reducing Agent Addition: Magnesium splits (10 g) are added in portions (3-4 g every 3 hours) over a period of 10 hours.

-

Workup: The solid residue is removed by filtration and washed with methylene chloride (2 x 30 mL). Methylene chloride (150 mL) and water (200 mL) are added to the combined solution, which is then carefully neutralized to pH 6 with 5% hydrochloric acid.

-

Extraction and Purification: The organic layer is separated, and the aqueous phase is extracted with methylene chloride (2 x 30 mL). The combined organic phases are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is removed. The resulting oil is distilled under reduced pressure to afford 2,5-dimethoxytetrahydrofuran (90% yield).

Protocol 3: Intramolecular Cyclization of 4,4-Dimethoxy-1-butanal[11]

-

Reaction Setup: A mixture of 4,4-dimethoxy-1-butanal (132 g, 1.0 mol) and a strongly acidic ion-exchange resin (e.g., Amberlite IR-200C, 2.6 g) is prepared in a suitable reaction vessel.

-

Reaction: The mixture is stirred for 1.5 hours at 50 °C.

-

Workup: The ion-exchange resin is filtered off.

-

Purification: The filtrate is distilled under reduced pressure to yield 2,5-dimethoxytetrahydrofuran. The product consists of a mixture of cis- and trans-isomers and is obtained with a 95.2% yield relative to the reacted butanal.

Applications in Drug Development

The utility of this compound derivatives in drug development is primarily centered on their role as versatile synthetic intermediates.

-

Pyrrole Synthesis (Clauson-Kaas Reaction): The pyrrole ring is a common structural motif in many pharmaceuticals. The Clauson-Kaas reaction provides a reliable method for synthesizing N-substituted pyrroles, which are precursors to a wide range of biologically active compounds, including anti-inflammatory, anticancer, and antimicrobial agents.[2][3][13]

-

Synthesis of Atropine and Anisodamine: 2,5-Dimethoxytetrahydrofuran is a key intermediate in the synthesis of the anticholinergic drugs atropine and anisodamine.[7][14] It serves as a stable precursor to succinaldehyde, which is a crucial building block in the construction of the tropane skeleton of these alkaloids.[4][15] The synthesis of tropinone, a precursor to atropine, involves the condensation of succinaldehyde with methylamine and a derivative of acetone.[4][15]

-

Precursors to other Heterocycles: Beyond pyrroles, the reactive 1,4-dicarbonyl species generated from this compound derivatives can be used to synthesize other important heterocyclic systems relevant to medicinal chemistry.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships discussed in this guide.

Caption: Key synthetic routes to 2,5-dimethoxy-2,5-dihydrofuran.

References

- 1. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atropine [chm.bris.ac.uk]

- 5. Succinaldehyde - Wikipedia [en.wikipedia.org]

- 6. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 7. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Towards a better understanding of the electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans: structure, mechanism and influence over stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN - Google Patents [patents.google.com]

- 11. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. acs.org [acs.org]

Methodological & Application

Application Notes and Protocols: 2,5-Dimethoxytetrahydrofuran as a Versatile Chemical Intermediate

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2,5-Dimethoxytetrahydrofuran (DMTHF) is a valuable and versatile chemical intermediate with significant applications in organic synthesis and the pharmaceutical industry. Its utility stems from its role as a stable precursor to succinaldehyde, a key building block for a variety of heterocyclic compounds and complex molecules. This document provides detailed application notes and experimental protocols for the use of DMTHF in several key synthetic transformations, including the preparation of succinaldehyde and the synthesis of N-substituted pyrroles. Additionally, its role in the production of pharmaceuticals and other industrial applications is discussed.

Introduction to 2,5-Dimethoxytetrahydrofuran

2,5-Dimethoxytetrahydrofuran is a cyclic acetal that serves as a protected form of succinaldehyde.[1][2] It is a colorless to light yellow liquid with a boiling point of 145-147 °C and a density of approximately 1.023 g/mL at 20 °C.[3][4] Its stability under neutral and basic conditions, coupled with its facile hydrolysis to succinaldehyde under acidic conditions, makes it an ideal intermediate for various chemical syntheses.[5] DMTHF is utilized in proteomics research, as a precursor for butanediol, a photographic hardener, and as a disinfectant.[3][4] A key application lies in its role as a starting material for the synthesis of atropine sulfate, an important anticholinergic drug.[6]

Key Properties of 2,5-Dimethoxytetrahydrofuran:

| Property | Value | References |

| CAS Number | 696-59-3 | [7] |

| Molecular Formula | C6H12O3 | [7] |

| Molecular Weight | 132.16 g/mol | [7] |

| Appearance | Colorless to almost clear liquid | [7] |

| Boiling Point | 145-147 °C | [3] |

| Density | 1.023 g/mL at 20 °C | [3] |

| Purity | ≥98% | [7][8] |

| Solubility | Miscible with methanol, diethyl ether, and tetrahydrofuran. Immiscible with water. | [4] |

Application: Synthesis of Succinaldehyde

One of the primary applications of 2,5-dimethoxytetrahydrofuran is its use as a stable and easily handleable precursor for succinaldehyde (butanedial).[1] The hydrolysis of DMTHF under acidic conditions yields succinaldehyde, which is often used immediately in subsequent reactions due to its tendency to polymerize.[2][9]

Experimental Protocol 2.1: Hydrolysis of 2,5-Dimethoxytetrahydrofuran to Succinaldehyde

This protocol is adapted from a procedure for the synthesis of a bicyclic enal from 2,5-dimethoxytetrahydrofuran.[9][10]

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.00 equiv)

-

Deionized water (14.4 equiv)

-

Toluene

-

500 mL round-bottomed flask

-

Magnetic stirrer bar

-

Reflux condenser

-

Heating block or water bath

-

Distillation apparatus

-

Rotary evaporator

Procedure:

-

Charge a 500 mL round-bottomed flask with 2,5-dimethoxytetrahydrofuran (100 mL, 0.772 mol) and deionized water (200 mL, 11.1 mol).[9][10]

-

Heat the biphasic mixture to 90 °C with stirring (500 rpm) for 2 hours, resulting in a clear, homogenous light-yellow solution.[9][10]

-

Replace the reflux condenser with a distillation apparatus and increase the temperature to 120 °C to distill off water and methanol for 2.5 hours at atmospheric pressure.[9][10]

-

Remove the remaining solvent using a rotary evaporator at a water bath temperature of 65 °C and a pressure of 75 mmHg.[9][10]

-

To facilitate the azeotropic removal of residual water, add toluene (100 mL) to the resulting yellow oil and repeat the rotary evaporation. This toluene addition and evaporation step should be repeated twice more.[9][10]

-

The crude succinaldehyde is obtained as a yellow oil (approx. 60 g) and can be used in subsequent steps without further purification.[9][10]

Logical Workflow for Succinaldehyde Synthesis:

Caption: Workflow for the synthesis of succinaldehyde from 2,5-dimethoxytetrahydrofuran.

Application: Synthesis of N-Substituted Pyrroles (Paal-Knorr Reaction)

2,5-Dimethoxytetrahydrofuran is a key reagent in the Paal-Knorr synthesis of pyrroles. In this reaction, the in situ generated succinaldehyde from DMTHF reacts with primary amines to form N-substituted pyrroles.[11][12] This method is versatile and can be adapted for various amines under different reaction conditions, including microwave irradiation and the use of heterogeneous catalysts.[11][13]

Experimental Protocol 3.1: Microwave-Assisted Synthesis of N-Substituted Pyrroles

This protocol describes a rapid and efficient synthesis of N-substituted pyrroles using microwave irradiation and a catalytic amount of molecular iodine.[11]

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.2 mmol)

-

Primary amine (1.0 mmol)

-

Iodine (5 mol%)

-

Automated microwave oven

-

Diethyl ether

-

TLC plates

Procedure:

-

In a microwave-safe vessel, combine the primary amine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and iodine (5 mol%).[11]

-

Irradiate the mixture in an automated microwave oven according to the parameters specified for the particular amine (see table below).[11]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

-

Upon completion, add diethyl ether (10 mL) to the reaction mixture and filter to remove any solid residues.[11]

-

The filtrate contains the N-substituted pyrrole product, which can be further purified if necessary.[11]

Reaction Data for Microwave-Assisted Pyrrole Synthesis:

| Entry | Amine | Power (W) | Time (min) | Yield (%) |

| 1 | Aniline | 300 | 5 | 92 |

| 2 | p-Anisidine | 300 | 5 | 95 |

| 3 | p-Toluidine | 300 | 5 | 90 |

| 4 | 1-Naphthylamine | 400 | 7 | 88 |

| 5 | 1-Adamantylamine | 300 | 5 | 96 |

| 6 | Benzylamine | 300 | 5 | 94 |

Data sourced from an expeditious synthesis of N-substituted pyrroles via microwave-induced iodine-catalyzed reactions.[11]

Experimental Protocol 3.2: Sonochemical Synthesis of N-Aryl Pyrroles using a Heterogeneous Catalyst

This protocol details a greener synthesis of N-aryl pyrroles using sulfonated multi-walled carbon nanotubes (MWCNT-SO3H) as a recyclable catalyst under ultrasound irradiation in water.[13]

Materials:

-

2,5-Dimethoxytetrahydrofuran (1.2 mmol)

-

Primary aromatic amine (1 mmol)

-

MWCNT-SO3H catalyst (0.02 g)

-

Water

-

Ultrasonic apparatus (65 W)

-

Chloroform, Ethanol

-

TLC plates

Procedure:

-

To a suitable reaction vessel, add the primary aromatic amine (1 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), water, and the MWCNT-SO3H catalyst (0.02 g).[13]

-

Subject the mixture to ultrasonic irradiation at 65 W.[13]

-

Monitor the reaction's progress with TLC (ethyl acetate/n-hexane 6/4).[13]

-

After the reaction is complete, collect the solid product and the catalyst by filtration.[13]

-

Dissolve the filtered solid in chloroform to separate the product from the insoluble catalyst.[13]

-

Wash the catalyst with chloroform and ethanol, then dry it at 100 °C for 24 hours for reuse.[13]

-

Remove the solvent from the chloroform solution in a vacuum to obtain the crude N-aryl pyrrole.[13]

Reaction Pathway for Paal-Knorr Pyrrole Synthesis:

Caption: Generalized reaction pathway for the Paal-Knorr synthesis of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran.

Application in Pharmaceutical Synthesis

2,5-Dimethoxytetrahydrofuran is a crucial intermediate in the synthesis of various pharmaceuticals. Its role as a succinaldehyde precursor is central to the construction of key molecular scaffolds.

-

Atropine Sulfate: DMTHF is a key raw material in the synthesis of atropine sulfate, a vital anticholinergic drug.[6] The synthesis involves the generation of tropinone from succinaldehyde.

-

Prostaglandins: DMTHF is the starting material for the synthesis of bicyclic enals, which are key intermediates in the total synthesis of medicinally relevant prostaglandins and thromboxanes.[10] This process involves the initial hydrolysis of DMTHF to succinaldehyde, followed by an L-proline catalyzed dimerization and a final aldol condensation.[9][10]

Signaling Pathway Visualization (Conceptual):

Caption: Role of 2,5-dimethoxytetrahydrofuran as a precursor in pharmaceutical synthesis.

Other Industrial Applications

Beyond its role in fine chemical and pharmaceutical synthesis, 2,5-dimethoxytetrahydrofuran finds utility in several other industrial domains:

-

Precursor for Butanediol: It can serve as a precursor for the production of butanediol, a significant industrial chemical.[6]

-

Proteomics Research: DMTHF has applications in the large-scale study of proteins.[6]

-

Photographic Hardener: It is used to enhance the durability and stability of photographic products.[6]

-

Flavor and Fragrance Industry: Its properties make it suitable for use in the formulation of flavors and fragrances.[7]

These applications highlight the broad utility of 2,5-dimethoxytetrahydrofuran as a versatile and valuable chemical intermediate across multiple scientific and industrial sectors.

References

- 1. Succinaldehyde - Wikipedia [en.wikipedia.org]

- 2. Succinaldehyd , Hive Methods Discourse [chemistry.mdma.ch]

- 3. 2,5-Dimethoxytetrahydrofuran | 696-59-3 [chemicalbook.com]

- 4. 2,5-Dimethoxytetrahydrofuran, cis + trans, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. crcu.jlu.edu.cn [crcu.jlu.edu.cn]

- 6. nbinno.com [nbinno.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. orgsyn.org [orgsyn.org]

- 11. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Synthesis of N-Substituted Pyrroles using 2,5-Dimethoxytetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole, a fundamental aromatic heterocyclic scaffold, is a ubiquitous structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] Consequently, the development of efficient and versatile synthetic methodologies for N-substituted pyrroles is of significant interest to the medicinal and organic chemistry communities.

One of the most reliable and widely employed methods for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction.[1][2][3] This reaction involves the acid-catalyzed condensation of a primary amine with 2,5-dimethoxytetrahydrofuran, which serves as a stable and convenient precursor to the reactive 1,4-dicarbonyl species.[1][2][4] This application note provides a comprehensive overview of the Clauson-Kaas reaction, including its mechanism, various synthetic protocols, and quantitative data for the synthesis of a diverse range of N-substituted pyrroles.

Reaction Mechanism

The Clauson-Kaas reaction proceeds via an acid-catalyzed pathway. The generally accepted mechanism involves the initial protonation of one of the methoxy groups of 2,5-dimethoxytetrahydrofuran, followed by the opening of the tetrahydrofuran ring to form a carbocation intermediate. A primary amine then acts as a nucleophile, attacking the carbocation. Subsequent proton transfer and elimination of methanol lead to the formation of an enamine intermediate, which then cyclizes and dehydrates to afford the final N-substituted pyrrole.[1][2]

References

- 1. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 3. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 4. books.rsc.org [books.rsc.org]

Application of 2,5-Dimethoxytetrahydrofuran Chemistry in Proteomics Research: A Detailed Guide to Lysine-Targeted Chemoproteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the ability to selectively modify and identify proteins is paramount for understanding their function, interactions, and role in disease. While 2,5-Dimethoxytetrahydrofuran itself is not directly employed in proteomics, its chemical reactivity as a precursor to 1,4-dicarbonyl compounds has paved the way for a powerful chemoproteomic strategy centered on the Paal-Knorr reaction. This reaction provides a robust method for the covalent labeling of lysine residues on proteins, enabling the enrichment and identification of protein targets and the characterization of post-translational modifications.